An In-depth Technical Guide to the Chemical Properties of 2,6-Bis(p-tolyl)pyridine
An In-depth Technical Guide to the Chemical Properties of 2,6-Bis(p-tolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(p-tolyl)pyridine, a symmetrically substituted diarylpyridine, represents a class of compounds with significant potential in materials science and medicinal chemistry. Its rigid, planar structure and the presence of aromatic side groups make it an attractive scaffold for the development of novel ligands, functional materials, and therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,6-Bis(p-tolyl)pyridine, with a focus on its relevance to researchers and professionals in drug development. While specific biological data for this compound is limited, the broader class of 2,6-diarylpyridines has shown promise in various therapeutic areas, suggesting potential avenues for future investigation.
Chemical and Physical Properties
2,6-Bis(p-tolyl)pyridine is a white solid at room temperature. Its core chemical and physical properties are summarized in the table below. A notable discrepancy exists in the reported melting point, with different sources citing ranges of 87.0-88.5 °C and 164-166 °C.[1][2] This could be due to different crystalline forms (polymorphism) or the presence of impurities. Researchers should consider the purification method and characterize their synthesized material thoroughly.
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-bis(4-methylphenyl)pyridine | [3] |
| Synonyms | 2,6-Di-p-tolylpyridine, Pyridine, 2,6-bis(4-methylphenyl)- | [3] |
| CAS Number | 14435-88-2 | [3] |
| Molecular Formula | C₁₉H₁₇N | [4] |
| Molecular Weight | 259.35 g/mol | [4] |
| Appearance | White solid | [2] |
| Melting Point | 87.0-88.5 °C or 164-166 °C | [1][2] |
| Boiling Point | 402.5 ± 14.0 °C (Predicted) | [5] |
| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.34 ± 0.25 (Predicted) | [5] |
Synthesis of 2,6-Bis(p-tolyl)pyridine
The most common and effective method for the synthesis of 2,6-disubstituted pyridines, including 2,6-Bis(p-tolyl)pyridine, is the Kröhnke pyridine synthesis. This method involves the reaction of a 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium salt with an α,β-unsaturated ketone in the presence of ammonium acetate.
Experimental Protocol: Kröhnke Pyridine Synthesis
A detailed experimental protocol for the synthesis of a similar 2,4,6-trisubstituted pyridine, which can be adapted for 2,6-Bis(p-tolyl)pyridine, is described below.[6]
Materials:
-
p-Methylacetophenone
-
Iodine
-
Pyridine
-
Chalcone (or an appropriate α,β-unsaturated ketone)
-
Ammonium acetate
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium iodide:
-
A mixture of p-methylacetophenone (1 equivalent) and pyridine (1.5 equivalents) is heated to 100°C.
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Iodine (1 equivalent) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at 100°C for 3 hours.
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After cooling to room temperature, the mixture is washed with diethyl ether to yield the pyridinium salt as a solid.
-
-
Synthesis of 2,6-Bis(p-tolyl)pyridine:
-
The synthesized 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium iodide (1 equivalent) and a suitable α,β-unsaturated ketone (e.g., a chalcone derivative, 1 equivalent) are dissolved in glacial acetic acid.
-
Ammonium acetate (10 equivalents) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data
The structural confirmation of 2,6-Bis(p-tolyl)pyridine is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine and tolyl rings, as well as a singlet for the methyl protons of the tolyl groups. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and tolyl rings. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific chemical shifts and coupling constants can be found in the referenced literature and will depend on the solvent and instrument used for analysis.
Potential in Drug Development
While there are no specific reports on the biological activity or drug development applications of 2,6-Bis(p-tolyl)pyridine, the broader class of 2,6-diarylpyridines has garnered significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for the development of agents targeting a range of diseases.
Anticancer Activity: Several studies have demonstrated the potential of 2,6-diarylpyridine derivatives as anticancer agents. For instance, certain derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] The rigid pyridine core helps to orient the aryl groups in a conformation suitable for binding to the colchicine site on tubulin.
Topoisomerase Inhibition: Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been identified as potent topoisomerase II poisons, exhibiting significant cytotoxicity against various human cancer cell lines.[9]
Other Potential Applications: The 2,6-disubstituted pyridine scaffold has also been explored for its potential in developing agents for neurodegenerative diseases, such as inhibitors of β-amyloid aggregation, and as anti-inflammatory agents.
The tolyl groups in 2,6-Bis(p-tolyl)pyridine could potentially be functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a starting point for the design of new therapeutic agents.
Conclusion
2,6-Bis(p-tolyl)pyridine is a readily synthesizable compound with well-defined chemical and physical properties. While its direct biological applications are yet to be explored, the broader class of 2,6-diarylpyridines demonstrates significant potential in drug discovery, particularly in the development of novel anticancer agents. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of 2,6-Bis(p-tolyl)pyridine is warranted to unlock its full potential in medicinal chemistry.
References
- 1. 2,6-Bis(p-tolyl)pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. rsc.org [rsc.org]
- 3. 2,6-Bis(p-tolyl)pyridine | C19H17N | CID 84435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,6-BIS(P-TOLYL)PYRIDINE price,buy 2,6-BIS(P-TOLYL)PYRIDINE - chemicalbook [chemicalbook.com]
- 6. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
